molecular formula C19H22N2O2S B6014501 3-(methylthio)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide

3-(methylthio)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide

Cat. No.: B6014501
M. Wt: 342.5 g/mol
InChI Key: MTDSMNKBVJTZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(methylthio)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "MTPP" and is a member of the pyrrolidinylamide family of compounds. MTPP has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of MTPP is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. MTPP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDACs, MTPP can alter the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
MTPP has been shown to possess a range of biochemical and physiological effects. In addition to its anti-cancer properties, MTPP has been shown to possess anti-inflammatory and anti-oxidant properties. These properties make MTPP a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of MTPP for lab experiments is its ability to inhibit the growth of cancer cells. This property makes MTPP a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of MTPP is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on MTPP. One area of interest is the development of new cancer therapies based on MTPP. Another potential area of research is the investigation of MTPP's anti-inflammatory and anti-oxidant properties for the treatment of inflammatory diseases and oxidative stress-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of MTPP and its potential applications in other areas of medicine.
In conclusion, MTPP is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its ability to inhibit the growth of cancer cells and possess anti-inflammatory and anti-oxidant properties make it a valuable tool for further research. With continued investigation, MTPP may prove to be a valuable asset in the development of new therapies for a range of diseases.

Synthesis Methods

The synthesis of MTPP involves the reaction of 1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinecarboxylic acid with thionyl chloride, followed by the addition of methylthiol and propionyl chloride. The resulting compound is then purified using column chromatography to yield MTPP.

Scientific Research Applications

MTPP has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of MTPP is in the treatment of cancer. Studies have shown that MTPP inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for the development of new cancer therapies.

Properties

IUPAC Name

3-methylsulfanyl-N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-24-10-9-18(22)20-16-11-19(23)21(13-16)12-15-7-4-6-14-5-2-3-8-17(14)15/h2-8,16H,9-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDSMNKBVJTZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)NC1CC(=O)N(C1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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